1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluoro-substituted phenyl ring and a methoxypyrimidinyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-2-methylaniline and 2-methoxypyrimidine-5-carboxylic acid.
Formation of Isocyanate: 3-Fluoro-2-methylaniline is treated with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Urea Formation: The isocyanate intermediate is then reacted with 2-methoxypyrimidine-5-amine under controlled conditions to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, either batch or continuous flow processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea: Similar structure with a chloro group instead of a fluoro group.
1-(3-Fluoro-2-methylphenyl)-3-(2-ethoxypyrimidin-5-yl)urea: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is unique due to the specific combination of fluoro and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-8-10(14)4-3-5-11(8)18-12(19)17-9-6-15-13(20-2)16-7-9/h3-7H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWIHIHTXGYSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.